molecular formula C14H13N3S B7530292 N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine

N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine

Cat. No. B7530292
M. Wt: 255.34 g/mol
InChI Key: GFTCQIPRQFMYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine, also known as MTQA, is an organic compound that belongs to the quinoxaline family. It is a heterocyclic compound that contains a quinoxaline ring and a thienylmethyl group. MTQA has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine is not fully understood. However, several studies have suggested that N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine exerts its biological effects by interacting with various cellular targets. For example, N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine can induce oxidative stress and DNA damage in cancer cells. N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has also been shown to inhibit the migration and invasion of cancer cells by modulating the expression of various genes involved in these processes.

Advantages and Limitations for Lab Experiments

N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine is also relatively inexpensive compared to other anticancer agents. However, N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine also has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine. One area of interest is the development of N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine in cancer cells. This could lead to the development of new anticancer agents that target specific cellular pathways. Additionally, further studies are needed to evaluate the safety and efficacy of N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine in vivo, particularly in animal models.

Synthesis Methods

The synthesis of N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has been reported in several research articles. The most common method involves the reaction of 5-methylthiophen-2-ylmethanamine with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chlorine atoms with the amine group, resulting in the formation of N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine as a yellow crystalline solid.

Scientific Research Applications

N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has been studied for its potential applications in various scientific fields. In medicinal chemistry, N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has been evaluated for its anticancer properties. Several studies have shown that N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In biochemistry, N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has been investigated for its ability to modulate the activity of enzymes. One study reported that N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. This finding suggests that N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine may have potential applications in the treatment of Alzheimer's disease, a neurodegenerative disorder that is characterized by a decrease in acetylcholine levels.

properties

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-10-6-7-11(18-10)8-16-14-9-15-12-4-2-3-5-13(12)17-14/h2-7,9H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTCQIPRQFMYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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